molecular formula C23H32N2O3 B7753232 4-[(AZEPAN-1-YL)METHYL]-N-CYCLOHEXYL-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE

4-[(AZEPAN-1-YL)METHYL]-N-CYCLOHEXYL-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE

Cat. No.: B7753232
M. Wt: 384.5 g/mol
InChI Key: WVUITDWABKAKME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(AZEPAN-1-YL)METHYL]-N-CYCLOHEXYL-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE is a complex organic compound that features a benzofuran core, a cyclohexyl group, and an azepane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(AZEPAN-1-YL)METHYL]-N-CYCLOHEXYL-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the benzofuran core, followed by the introduction of the cyclohexyl and azepane groups through a series of substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to meet the stringent requirements of pharmaceutical and materials applications.

Chemical Reactions Analysis

Types of Reactions

4-[(AZEPAN-1-YL)METHYL]-N-CYCLOHEXYL-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The azepane and cyclohexyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

4-[(AZEPAN-1-YL)METHYL]-N-CYCLOHEXYL-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It is used in the study of biological pathways and interactions due to its unique structural features.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(AZEPAN-1-YL)METHYL]-N-CYCLOHEXYL-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

    2-(AZEPAN-1-YL)ETHYL METHACRYLATE: Another compound featuring an azepane moiety, used in polymer chemistry.

    BENZODIAZEPINES: Compounds with a benzofuran core, known for their pharmacological properties.

    OXAZEPINES: Seven-membered heterocycles with oxygen and nitrogen atoms, used in medicinal chemistry.

Uniqueness

4-[(AZEPAN-1-YL)METHYL]-N-CYCLOHEXYL-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

4-(azepan-1-ylmethyl)-N-cyclohexyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O3/c1-16-21(23(27)24-17-9-5-4-6-10-17)22-18(19(26)11-12-20(22)28-16)15-25-13-7-2-3-8-14-25/h11-12,17,26H,2-10,13-15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUITDWABKAKME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2CN3CCCCCC3)O)C(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.